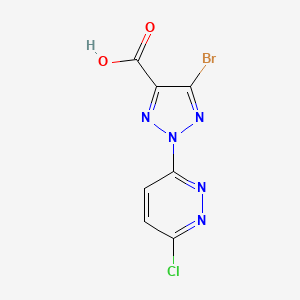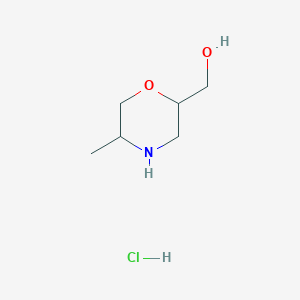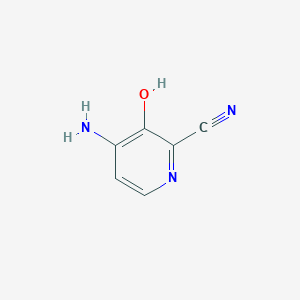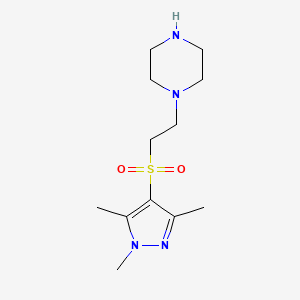
5-Bromo-2-(6-chloropyridazin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico es un compuesto heterocíclico que ha despertado interés en diversos campos de investigación científica debido a sus propiedades estructurales únicas y sus posibles aplicaciones. Este compuesto presenta un anillo triazol fusionado con un anillo piridazina, que está adicionalmente sustituido con átomos de bromo y cloro, lo que lo convierte en una molécula versátil para modificaciones químicas y estudios biológicos.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico generalmente implica reacciones de varios pasos que comienzan a partir de precursores disponibles comercialmente. Una ruta sintética común incluye los siguientes pasos:
Formación del anillo piridazina: El anillo piridazina se puede sintetizar haciendo reaccionar derivados apropiados de hidrazina con dicetonas u otros precursores adecuados en condiciones de reflujo.
Introducción del cloro: La cloración del anillo piridazina se logra utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Formación del anillo triazol: El anillo triazol se forma mediante reacciones de ciclación que involucran azidas y alquinos en condiciones catalizadas por cobre (reacción CuAAC).
Bromación: El paso final de bromación se lleva a cabo utilizando bromo o N-bromosuccinimida (NBS) en presencia de un disolvente adecuado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para mejorar el rendimiento y la pureza. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: Los átomos de bromo y cloro se pueden sustituir por otros grupos funcionales utilizando reacciones de sustitución nucleófila o electrófila.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción para modificar el estado de oxidación de los anillos triazol o piridazina.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como Suzuki-Miyaura o Heck para formar moléculas más complejas.
Reactivos y condiciones comunes
Sustitución: Se utilizan comúnmente reactivos como azida de sodio, terc-butóxido de potasio o reactivos de Grignard.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Acoplamiento: Catalizadores de paladio y bases como carbonato de potasio o carbonato de cesio.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados con diferentes grupos funcionales, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos o heteroarílicos.
Aplicaciones Científicas De Investigación
El ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como inhibidor enzimático o modulador de receptores.
Medicina: Explorado por sus propiedades antimicrobianas, anticancerígenas y antiinflamatorias.
Industria: Utilizado en el desarrollo de agroquímicos, colorantes y ciencia de materiales.
Mecanismo De Acción
El mecanismo de acción del ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico implica su interacción con dianas moleculares específicas, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o a los sitios alostéricos, modulando así las vías bioquímicas involucradas. Las dianas moleculares y las vías exactas dependen de la aplicación específica y el contexto biológico.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,4-triazol-3-carboxílico
- 5-Bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxamida
- Éster metílico del ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico
Singularidad
El ácido 5-bromo-2-(6-cloropiridazin-3-il)-2H-1,2,3-triazol-4-carboxílico es único debido a su patrón de sustitución específico y la presencia de átomos de bromo y cloro, que proporcionan reactividad y actividad biológica distintas en comparación con compuestos similares. Esta singularidad lo convierte en un compuesto valioso para modificaciones químicas específicas y diversas aplicaciones científicas.
Propiedades
Fórmula molecular |
C7H3BrClN5O2 |
|---|---|
Peso molecular |
304.49 g/mol |
Nombre IUPAC |
5-bromo-2-(6-chloropyridazin-3-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C7H3BrClN5O2/c8-6-5(7(15)16)12-14(13-6)4-2-1-3(9)10-11-4/h1-2H,(H,15,16) |
Clave InChI |
UJGJBBXRTMFEFK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1N2N=C(C(=N2)Br)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11779365.png)
![5-(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid](/img/structure/B11779374.png)
![2-Chloro-N-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-4-amine](/img/structure/B11779378.png)


![tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate](/img/structure/B11779398.png)

![6-(2,5-Dimethoxyphenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11779401.png)

![3-tert-Butyl 1-methyl 1,2-dihydropyrido[3,4-d]pyridazine-1,3(4H)-dicarboxylate](/img/structure/B11779405.png)


![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-N-(4-nitrophenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11779428.png)
![7,9-Dibromo-9aH-pyrazino[1,2-a][1,3,5]triazine](/img/structure/B11779432.png)
